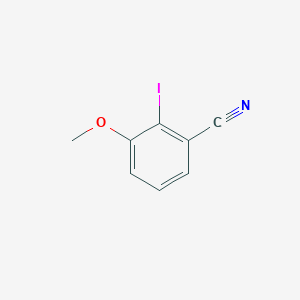

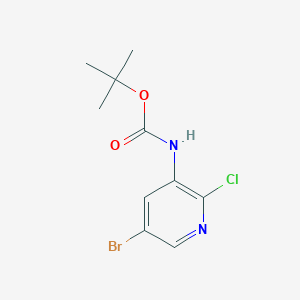

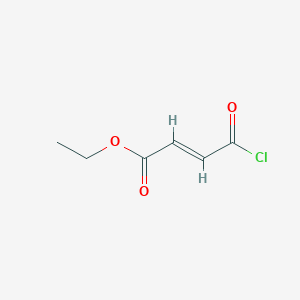

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical entity that is not directly described in the provided papers. However, similar tert-butyl carbamate derivatives are mentioned, which are important intermediates in pharmaceutical and organic synthesis due to their protective group properties and reactivity 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the protection of amines using tert-butyl carbonyl groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation . These methods highlight the versatility of tert-butyl carbamate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butylcarbonyl groups attached to various molecular frameworks. For instance, the crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring . Similarly, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate confirms the presence of indoline, boronate, and tert-butylcarbonyl groups .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions due to their functional groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the presence of tert-butyl carbamate allows for further functionalization, as seen in the synthesis of Schiff base compounds from tert-butyl carbamate precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystallographic and DFT studies provide insights into the bond lengths, angles, and intramolecular interactions, which are crucial for understanding the reactivity and stability of these compounds 10. For instance, the molecular electrostatic potential and frontier molecular orbital analyses reveal the physicochemical properties of these compounds, which are important for their application in synthesis and pharmaceutical development .

Applications De Recherche Scientifique

Crystal Structure Analysis

- Isomorphous Crystal Structures : Tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been studied for their crystal structures, which involve simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Chemical Synthesis

- Synthesis of Complex Molecules : It's used in the one-pot tandem palladium-catalysed amination and intramolecular amidation, allowing for the preparation of complex molecules like 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).

- Preparation in Organic Syntheses : The compound is also used in the preparation of other significant organic compounds, such as hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

Photoredox Catalysis

- Cascade Reactions : The tert-butyl carbamate derivatives are involved in photoredox-catalyzed amination reactions, which establish new pathways for assembling a range of complex molecules under mild conditions (Wang et al., 2022).

Molecular Interaction Studies

- Interplay of Strong and Weak Hydrogen Bonds : In carbamate derivatives, the study of molecular structures and interactions, including hydrogen bonds, is a key area of research (Das et al., 2016).

Advanced Synthesis Techniques

- Synthesis of Natural Product Intermediates : This compound is used in the synthesis of intermediates for natural products with cytotoxic activity, like jaspine B (Tang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it’s advised to call a poison center or doctor if you feel unwell .

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXZDMLRCAXMNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446597 |

Source

|

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

CAS RN |

193888-15-2 |

Source

|

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)